Binding Affinity Divergence: Linear (Derived from Target Ketone) vs. Angular Tricyclic Scaffolds
In a direct head-to-head comparison using Chinese hamster ovary (CHO) cells expressing human MT₁ melatonin receptor, the linear tricyclic derivatives synthesized from 2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-one (compounds 12a–c) exhibited binding affinities (Kᵢ) approximately 3–4 orders of magnitude lower than the corresponding angular indeno[5,4-b]furan derivatives (compounds 22a–c) [1]. The optimal angular derivative, (S)-(-)-22b (TAK-375, ramelteon), achieved a Kᵢ of 0.014 nM (14 pM) for human MT₁, whereas the most active linear derivative in the same study displayed a Kᵢ in the micromolar range [1].
| Evidence Dimension | Human MT₁ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Linear tricyclic derivatives (12a–c) synthesized from this ketone: Kᵢ ~ μM range (estimated from text: 3–4 orders of magnitude less than angular derivatives) |
| Comparator Or Baseline | Angular indeno[5,4-b]furan derivatives (22a–c): (S)-(-)-22b Kᵢ = 0.014 nM (14 pM) |
| Quantified Difference | 3–4 orders of magnitude (≈1,000–10,000-fold) higher affinity for angular scaffold |
| Conditions | 2-[¹²⁵I]iodomelatonin radioligand binding assay in CHO cells expressing human MT₁ receptor |
Why This Matters
This compound is the sole gateway to the linear tricyclic series, which serves as an essential control set in SAR studies to validate the conformational hypothesis that angular fusion is required for high MT₁ affinity, thereby enabling rational design of selective melatoninergic agents.
- [1] Uchikawa, O.; Fukatsu, K.; Tokunoh, R.; Kawada, M.; Matsumoto, K.; Imai, Y.; Hinuma, S.; Kato, K.; Nishikawa, H.; Hirai, K.; Miyamoto, M.; Ohkawa, S. Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. J. Med. Chem. 2002, 45, 4222-4239. View Source
